[[(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl](4-methylphenyl)amino]acetic acid
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Overview
Description
[(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonylamino]acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, a sulfonyl group, and an amino acid moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonylamino]acetic acid typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where the pyrimidine derivative reacts with a sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Amino Acid Moiety: The final step involves coupling the sulfonylated pyrimidine with an amino acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction of the sulfonyl group can yield sulfinyl or sulfhydryl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Sulfinyl and sulfhydryl derivatives.
Substitution: Various substituted amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonylamino]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to mimic natural substrates. It is also employed in the development of biochemical assays.
Medicine
In medicine, [(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonylamino]acetic acid is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of [(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonylamino]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- [(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]aminoacetic acid
- (6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonylamino]acetic acid
- (6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonylamino]acetic acid
Uniqueness
The uniqueness of [(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonylamino]acetic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and amino acid moieties allows for diverse interactions with biological targets, making it a compound of interest for various applications.
Properties
IUPAC Name |
2-[4-methyl-N-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]anilino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O6S/c1-8-3-5-10(6-4-8)17(7-11(18)19)24(22,23)12-9(2)15-14(21)16-13(12)20/h3-6H,7H2,1-2H3,(H,18,19)(H2,15,16,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXQVHZBFNARQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=C(NC(=O)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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